molecular formula C11H18N2 B1309886 1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 878669-96-6

1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1309886
CAS No.: 878669-96-6
M. Wt: 178.27 g/mol
InChI Key: SNNKJLGBMUIAOX-UHFFFAOYSA-N
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Description

1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a unique chemical compound with the empirical formula C11H18N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Asymmetric Synthesis

1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has been a focal point in asymmetric synthesis. The compound has been synthesized through reactions involving chiral auxiliaries and organometallic reagents, demonstrating significant diastereoselectivity dependent on the nature of both the chiral auxiliary and the organometallic reagent. Notably, Grignard reagents and oxazolidines derived from chiral sources like (1S)-phenylglycinol have been used to achieve high diastereoselectivity, showcasing the compound's utility in creating enantioselective substances (Gualandi et al., 2011).

Catalytic Asymmetric Intramolecular Reactions

The compound has been involved in catalytic asymmetric intramolecular aza-Friedel-Crafts reactions. This method, facilitated by chiral phosphoric acid, represents an efficient approach for synthesizing chiral variants of the compound, yielding high enantioselectivities. The generalizability of this strategy towards various aldehydes and pyrrole derivatives emphasizes its significance in medicinal chemistry, particularly for producing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines (He et al., 2011).

Enantioselective Hydrogenation

In the domain of chiral synthesis, enantioselective hydrogenation has been a pivotal method for creating chiral amines. This approach has been successfully applied to synthesize chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, with reports of achieving up to 96% ee values. The significance of this process is highlighted by its atom economy, high yields, and mild reaction conditions, marking an essential advancement in the synthesis of chiral compounds (Hu et al., 2018).

Biochemical Analysis

Biochemical Properties

1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes . The nature of these interactions can include enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of specific signaling pathways, leading to changes in gene expression patterns and metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, which in turn affects the biochemical pathways and cellular processes . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function . Studies have shown that the compound’s activity may diminish over time due to degradation, which can impact its efficacy in in vitro or in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can affect its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can influence the compound’s interactions with biomolecules and its overall function.

Properties

IUPAC Name

6-methyl-1-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-8(2)11-10-5-4-9(3)13(10)7-6-12-11/h4-5,8,11-12H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNKJLGBMUIAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2N1CCNC2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424596
Record name 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878669-96-6
Record name 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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